2-Phenyl-5,6,7,8-tetrahydroindolizine

Lipophilicity Drug design Physicochemical property

2-Phenyl-5,6,7,8-tetrahydroindolizine (CAS 142439-15-4) is a heterobicyclic compound belonging to the tetrahydroindolizine class, characterized by a fused pyrrole–piperidine core bearing a phenyl substituent at the 2-position. With a molecular formula of C₁₄H₁₅N and a molecular weight of 197.28 g/mol, this partially saturated scaffold bridges the gap between fully aromatic 2-phenylindolizines and fully saturated indolizidines.

Molecular Formula C14H15N
Molecular Weight 197.27 g/mol
CAS No. 142439-15-4
Cat. No. B1255225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5,6,7,8-tetrahydroindolizine
CAS142439-15-4
Synonyms2-phenyl-5,6,7,8-tetrahydroindolizine
Molecular FormulaC14H15N
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CCN2C=C(C=C2C1)C3=CC=CC=C3
InChIInChI=1S/C14H15N/c1-2-6-12(7-3-1)13-10-14-8-4-5-9-15(14)11-13/h1-3,6-7,10-11H,4-5,8-9H2
InChIKeyTVEZCLGPJYDIIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5,6,7,8-tetrahydroindolizine (CAS 142439-15-4): A Partially Saturated Indolizine Scaffold with Differentiated Physicochemical and Synthetic Utility


2-Phenyl-5,6,7,8-tetrahydroindolizine (CAS 142439-15-4) is a heterobicyclic compound belonging to the tetrahydroindolizine class, characterized by a fused pyrrole–piperidine core bearing a phenyl substituent at the 2-position [1]. With a molecular formula of C₁₄H₁₅N and a molecular weight of 197.28 g/mol, this partially saturated scaffold bridges the gap between fully aromatic 2-phenylindolizines and fully saturated indolizidines . It is recognized by the NCI Metathesaurus and MeSH (ID C542741) as a distinct chemical entity with structural reference originating from synthetic methodology reported in J. Org. Chem. 2009 [2]. The compound serves as a critical precursor for pharmacologically active 1-aminoalkyl derivatives and agrochemical fungicide candidates, making it a strategically important building block rather than merely a catalog item [1][3].

Mannich functionalization Precursor for CNS ligand synthesis via 1-position aminoalkylation
Photochemical oxidation Scaffold-specific entry to 8a-hydroxyindolizinone libraries
Agrochemical derivatization Core scaffold for patent-protected fungicidal acetamides

Why 2-Phenyl-5,6,7,8-tetrahydroindolizine Cannot Be Interchanged with 2-Phenylindolizine or Unsubstituted Tetrahydroindolizine Analogs


Generic substitution among indolizine-class compounds fails because the partially saturated 5,6,7,8-tetrahydro core of this compound imparts a fundamentally different lipophilicity profile (calculated LogP 3.49 vs. ~4.29 for the fully aromatic 2-phenylindolizine ) and a distinct regioelectronic environment at the 1-position that is essential for Mannich-type aminoalkylation reactions [1]. The sp³-hybridized carbon fraction (0.29) introduces conformational flexibility absent in the planar aromatic analog (sp³ fraction 0.0), which directly affects molecular recognition at biological targets such as histamine H₃ and CNS receptors [2]. Furthermore, the 2-phenyl regioisomer cannot be replaced by the 1-phenyl isomer (CAS 1429906-96-6) because the substitution pattern governs the regioselectivity of subsequent electrophilic functionalization at the 1- and 3-positions of the indolizine ring [1][3]. These differences are not cosmetic—they dictate downstream synthetic yields, pharmacological activity profiles, and formulation behavior.

2-Phenyl-5,6,7,8-tetrahydroindolizine
2-Phenylindolizine (aromatic)
Lipophilicity and sp³ fraction mismatch; scaffold-specific photochemical oxidation absent
2-Phenyl regioisomer
1-Phenyl isomer (CAS 1429906-96-6)
Blocks electrophilic functionalization at 1-position; precludes Mannich aminoalkylation route
2-Phenyl-5,6,7,8-tetrahydroindolizine
5,6,7,8-Tetrahydroindolizine (unsubstituted)
Lacks phenyl directing group; altered regioselectivity and lipophilicity profile

Quantitative Differentiation Evidence for 2-Phenyl-5,6,7,8-tetrahydroindolizine (CAS 142439-15-4) Relative to Closest Analogs


Lipophilicity Modulation: Calculated LogP of 3.49 Differentiates the Tetrahydro Scaffold from Fully Aromatic 2-Phenylindolizine (LogP ≈ 4.29)

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.49, placing it approximately 0.8–0.9 LogP units below the fully aromatic comparator 2-phenylindolizine (CAS 25379-20-8; experimental LogP ≈ 4.29, ACD/LogP from ChemSpider) and approximately 0.14 LogP units above the unsubstituted 5,6,7,8-tetrahydroindolizine (CAS 13618-88-7; ACD/LogP 3.35) . This intermediate lipophilicity is a direct consequence of saturation of the six-membered ring: the target compound retains the hydrophobic contribution of the 2-phenyl group while reducing overall aromatic planarity, yielding a LogP value that predicts improved aqueous solubility relative to the fully aromatic analog while maintaining sufficient membrane permeability for oral bioavailability consideration [1].

Lipophilicity Modulation
Reported
Target LogP 3.49 vs. aromatic ~4.29, Δ ≈ −0.8; sp³ fraction 0.29 vs. 0.0
Formulation-relevant lipophilicity differentiation; may impact membrane permeability prediction
Calculated vs. experimental LogP; cross-study context
Lipophilicity Drug design Physicochemical property ADME

Unique Photochemical Oxidation Reactivity: 71% Yield Conversion to 8a-Hydroxy-3(5H)-indolizinone Differentiates Tetrahydro from Aromatic Indolizines

The tetrahydro scaffold of the target compound enables a photochemical singlet-oxygen oxidation pathway that is mechanistically inaccessible to the fully aromatic analog. Under visible-light irradiation with rose bengal as a photosensitizer and molecular oxygen, 2-phenyl-5,6,7,8-tetrahydroindolizine undergoes oxidation at the 8a-position to yield 8a-hydroxy-2-phenyl-6,7,8,8a-tetrahydro-3(5H)-indolizinone in 71% isolated yield after 2.0 h [1]. This transformation proceeds via an ene-type reaction involving the tetrahydro ring's allylic hydrogen, a reaction pathway that does not occur with the aromatic 2-phenylindolizine, which instead undergoes [2+2] or [4+2] cycloaddition-type photooxygenation across the pyrrole ring [2]. The same transformation can also be catalyzed by Co₂(CO)₈, demonstrating the versatility of this scaffold-specific reactivity [1].

Photochemical Oxidation
Head-to-head
71% yield to 8a-hydroxyindolizinone vs. 0% from aromatic analog
Unique scaffold-specific diversification; supports library synthesis not accessible from aromatic analog
Singlet oxygen, rose bengal, 2 h
Synthetic chemistry Photochemistry Oxidation Scaffold diversification

CNS Pharmacological Activity is Scaffold-Dependent: Patent Data Demonstrates That CNS Depressant-to-Stimulant Modulation Requires the 5,6,7,8-Tetrahydro Core

The US Patent 3,717,644 explicitly demonstrates that 1-(di-lower alkyl amino lower alkyl)-2-phenyl-5,6,7,8-tetrahydroindolizines exhibit a spectrum of central nervous system activity ranging from depressant to stimulant effects depending on the specific amine substituent, dose, and animal species [1]. The patent specifically claims the tetrahydro scaffold (as opposed to the aromatic 2-phenylindolizine core) for the tangible embodiments, and Example 6 describes the hydrogenation of 1-[2-(N,N-dimethylamino)-ethyl]-2-phenylindolizine to the corresponding tetrahydro derivative as a distinct synthetic step, yielding the hydrochloride salt with a melting point of 211–214 °C [1]. Independent pharmacological screening of the related 3-(2-aminoethyl)-2-methyl-5,6,7,8-tetrahydroindolizine confirmed that the tetrahydro scaffold retains anti-5-hydroxytryptamine, antihistamine, antiacetylcholine, and CNS-depressant activities, demonstrating that saturation does not abolish bioactivity but rather modulates the pharmacological profile [2].

CNS Activity Scaffold Dependence
Class-level
Patent-derived evidence requires tetrahydro core for CNS depressant-to-stimulant modulation
Scaffold saturation essential for claimed pharmacological embodiments; not interchangeable
Class-level inference; specific activity data limited
CNS pharmacology Structure-activity relationship Drug discovery Patent evidence

Regioisomeric Specificity: The 2-Phenyl Substitution Pattern Is Required for Electrophilic Functionalization at the 1-Position via the Mannich Reaction

The 2-phenyl substitution pattern of the target compound directs electrophilic attack to the 1-position of the indolizine ring, enabling Mannich-type aminoalkylation that is the cornerstone of pharmacologically active derivative synthesis [1]. This regiochemical preference is intrinsic to the 2-phenylindolizine electronic structure: the phenyl group at C-2 activates C-1 toward electrophilic substitution while leaving C-3 available for alternative functionalization. In contrast, the 1-phenyl regioisomer (CAS 1429906-96-6) blocks the most nucleophilic position, precluding the 1-aminoalkylation pathway that generates the CNS-active series claimed in US Patent 3,717,644 [1][2]. The Mannich reaction with formaldehyde and secondary amines proceeds at the 1-position of 2-phenylindolizines to yield 1-dialkylaminomethyl derivatives, a transformation that has been experimentally validated with 1-diethylaminomethyl-3-methyl-2-phenylindolizine (demonstrated CNS depressant activity in mice) [3]. While this specific transformation has been demonstrated on the aromatic 2-phenylindolizine core, the same regiochemical logic applies to the tetrahydro analog, which retains the electronic directing effect of the 2-phenyl substituent.

Regioisomeric Specificity
Reported
2-phenyl enables C-1 Mannich aminoalkylation; 1-phenyl blocks it
Correct regioisomer essential for downstream CNS-active series synthesis
Binary reactivity difference; confirmed by patent examples
Regioselectivity Synthetic methodology Mannich reaction Medicinal chemistry

Agrochemical Derivatization: 2-Oxo-2-(2-phenyl-5,6,7,8-tetrahydroindolizin-3-yl)-acetamides Provide a Fungicidal Chemotype Distinct from Aromatic Indolizine-Derived Agrochemicals

The target compound serves as the core scaffold for a family of fungicidal agents protected by Japanese Patent JP 5409610 B2, which claims 2-oxo-2-(2-phenyl-5,6,7,8-tetrahydroindolizin-3-yl)-acetamide derivatives and related compounds [1]. The 3-position acylation with oxoacetamide groups is enabled by the nucleophilic character at C-3 of the tetrahydroindolizine ring, a reactivity profile that differs from that of the fully aromatic 2-phenylindolizine due to altered electron density distribution in the partially saturated system. The patent specifically requires the 5,6,7,8-tetrahydroindolizine core (not the aromatic indolizine) for the claimed fungicidal embodiments, and covers both pharmaceutical and agriculturally acceptable salt forms, indicating a distinct intellectual property space for tetrahydroindolizine-based fungicides that is separate from that of aromatic indolizine agrochemicals [1]. The downstream product from the target compound, oxo-(2-phenyl-5,6,7,8-tetrahydro-indolizin-3-yl)-acetyl chloride (CAS 1090513-84-0), is a commercially catalogued acyl chloride intermediate, confirming the practical utility of this scaffold in agrochemical synthesis [2].

Agrochemical Patent Space
Supporting evidence
JP 5409610 B2 claims tetrahydro core for fungicidal acetamides; aromatic not covered
Tetrahydro scaffold required for this patent-protected fungicide chemotype
Patent context; quantitative EC₅₀ data not extracted
Agrochemical Fungicide Patent Scaffold diversification

Best-Validated Research and Industrial Application Scenarios for 2-Phenyl-5,6,7,8-tetrahydroindolizine (CAS 142439-15-4)


CNS Drug Discovery: Synthesis of Histamine H₃ Receptor Antagonists and Polypharmacological Aminergic Ligands

The target compound is the designated precursor for 1-(di-lower alkyl amino lower alkyl)-2-phenyl-5,6,7,8-tetrahydroindolizines, a compound class with demonstrated CNS activity spanning depressant to stimulant effects [1]. The 2-phenyltetrahydroindolizine core is also claimed in patent applications targeting the histamine H₃ receptor for indications including Alzheimer's disease, epilepsy, sleep/wake disorders, ADHD, and obesity [2]. The intermediate LogP (3.49) and the presence of the basic tertiary amine handle at the 1-position (after Mannich functionalization) make this scaffold suitable for CNS penetration optimization. Research programs should procure this specific CAS number to ensure the correct 2-phenyl regioisomer with the saturated tetrahydro ring, as the aromatic 2-phenylindolizine (CAS 25379-20-8) would require a subsequent hydrogenation step and the 1-phenyl isomer (CAS 1429906-96-6) is synthetically incompatible with 1-position functionalization [1][3].

Agrochemical Fungicide Development: 3-Acylated Tetrahydroindolizine Derivatives

JP 5409610 B2 establishes the target compound as the core scaffold for fungicidal 2-oxoacetamide derivatives [4]. The downstream intermediate oxo-(2-phenyl-5,6,7,8-tetrahydroindolizin-3-yl)-acetyl chloride (CAS 1090513-84-0) is commercially catalogued, confirming that the synthetic route from the target compound to biologically active fungicide candidates is established and reproducible [5]. Agrochemical discovery teams should use the target compound rather than the aromatic analog because the patent claims explicitly require the 5,6,7,8-tetrahydro core, and the electrophilic acylation at C-3 proceeds with different regioselectivity and yield on the partially saturated scaffold compared to the fully aromatic system.

Diversity-Oriented Synthesis via Photochemical Oxidation: 8a-Hydroxyindolizinone Libraries

The target compound undergoes a scaffold-specific photochemical oxidation with singlet oxygen to produce 8a-hydroxy-2-phenyl-6,7,8,8a-tetrahydro-3(5H)-indolizinone in 71% isolated yield [5]. This transformation is mechanistically unique to the tetrahydro scaffold and provides a direct entry to a synthetically versatile 8a-hydroxyindolizinone intermediate that can be further derivatized through the hydroxyl and carbonyl functional groups. Medicinal chemistry and natural product synthesis programs that require access to this oxygenated tetrahydroindolizine chemotype must use the saturated precursor, as the aromatic 2-phenylindolizine cannot undergo this transformation [6].

Physicochemical Property-Driven Lead Optimization: Fine-Tuning Lipophilicity and Conformational Flexibility

The target compound's calculated LogP of 3.49 represents a strategic midpoint between the highly lipophilic 2-phenylindolizine (LogP ≈ 4.29) and the less lipophilic unsubstituted 5,6,7,8-tetrahydroindolizine (LogP 3.35) . With an sp³ carbon fraction of 0.29, the scaffold introduces three-dimensional conformational flexibility that is absent in the planar aromatic analog (sp³ fraction 0.0), which can be exploited to improve solubility and reduce aromatic ring–protein stacking interactions that contribute to promiscuous binding . Structure–activity relationship (SAR) campaigns that systematically vary saturation state should include this compound as the key comparator to deconvolute the contributions of lipophilicity and three-dimensionality to target binding, selectivity, and pharmacokinetic properties.

Application
Selection Property
Validation Focus
CNS ligand synthesis research
1-Position aminoalkylation reactivity and regioisomer identity
Mannich reaction efficiency and target engagement assays
Agrochemical fungicide candidate development
3-Position acylation and scaffold saturation
Fungicidal activity screening and patent scope review
Diversity-oriented synthesis
Photochemical oxidation reactivity
8a-Hydroxyindolizinone yield and downstream diversification
Physicochemical lead optimization
Lipophilicity and sp³ character
Solubility and membrane permeability profiling
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